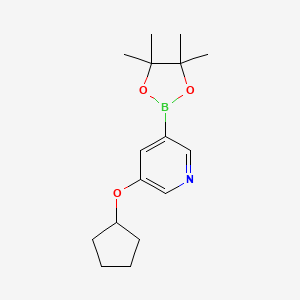
3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Übersicht
Beschreibung
This compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine, containing one nitrogen atom. The compound also contains a cyclopentyloxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of these groups could confer unique chemical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a cyclopentyloxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyridine ring substituted with a cyclopentyloxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The exact structure would depend on the positions of these substituents on the pyridine ring.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the reactivity of its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the boron atom in the tetramethyl-1,3,2-dioxaborolan-2-yl group might form bonds with electronegative atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a pyridine ring might contribute to aromaticity and basicity, while the oxygen atoms in the other groups might form hydrogen bonds, affecting the compound’s solubility.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound is used as an intermediate in the synthesis of complex molecules. Its structural and conformational properties have been studied through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations help in understanding its molecular structure and physicochemical properties (Huang et al., 2021).
Molecular Orbital Studies
- The molecular electrostatic potential and frontier molecular orbitals of similar compounds have been investigated using DFT, which is crucial for understanding their reactivity and stability (Huang et al., 2021).
Role in Chemical Reactivity and Stability
- The compound's derivatives exhibit interesting structural differences, influencing their chemical reactivity and stability. Ab initio calculations based on the HOMO and LUMO provide insights into these properties (Sopková-de Oliveira Santos et al., 2003).
Application in Medicinal Chemistry
- Derivatives of this compound are used in the synthesis of medicinally important compounds, particularly in high-throughput chemistry and large-scale synthesis (Bethel et al., 2012).
Catalysis and Asymmetric Reduction
- The compound plays a role in catalytic processes, particularly in enantioselective borane reduction, which is important for creating chiral compounds in organic synthesis (Huang et al., 2011).
Use in Suzuki Coupling Reactions
- It is used in Suzuki coupling reactions, a significant method in organic chemistry for creating carbon-carbon bonds, particularly in synthesizing heterocyclic compounds (Li et al., 2005).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in specific contexts (such as biological or material science applications). Further studies are needed to explore these aspects.
Eigenschaften
IUPAC Name |
3-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-9-14(11-18-10-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDQNCHUDZPCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




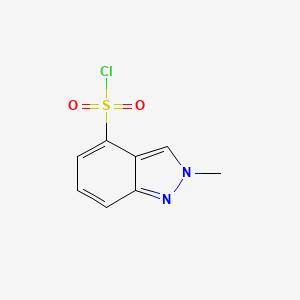
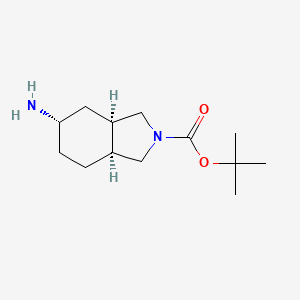
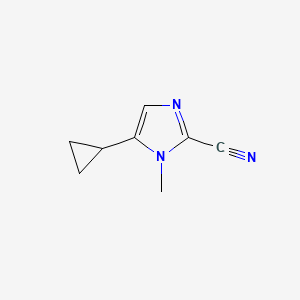
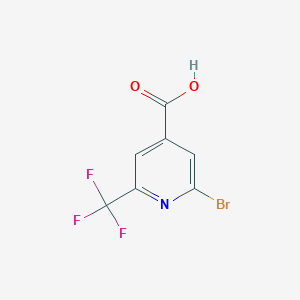
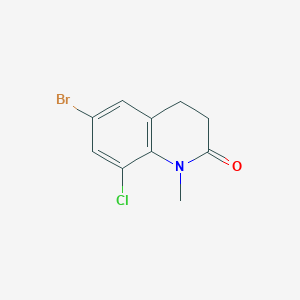

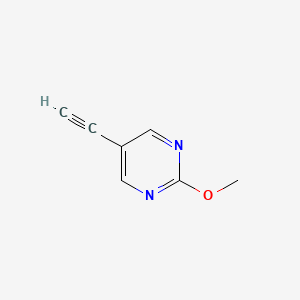
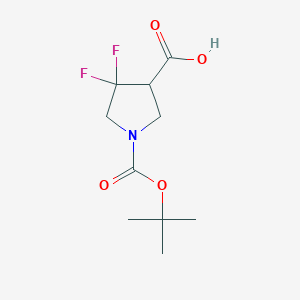
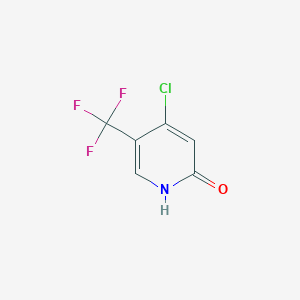
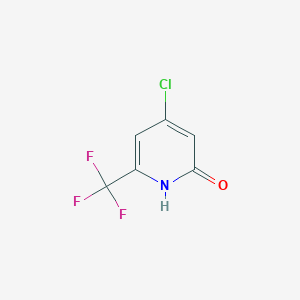
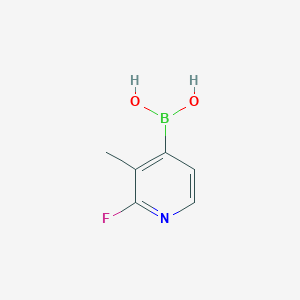
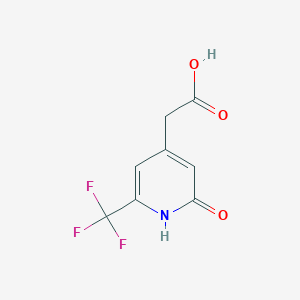
![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)